molecular formula C20H27NaO5S B1671073 エカベットナトリウム CAS No. 86408-72-2

エカベットナトリウム

カタログ番号: B1671073
CAS番号: 86408-72-2
分子量: 402.5 g/mol
InChIキー: RCVIHORGZULVTN-YGJXXQMASA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エカベトナトリウムは、主に胃保護作用のために使用される医薬品化合物です。日本において、胃潰瘍および胃炎の治療のための経口剤として販売されています。 エカベトナトリウムは、涙液の糖タンパク質成分であるムチンの産生を促進し、胃粘膜を潤滑し、保護します .

2. 製法

合成経路と反応条件: エカベトナトリウムの調製は、デヒドロアビエチン酸のスルホン化を伴います。このプロセスには、次の手順が含まれます。

工業的製造方法: エカベトナトリウムの工業的製造は、通常、大規模なスルホン化と中和プロセスを伴います。次に、化合物を精製し、結晶化して最終生成物を得ます。 製法の目的は、原料の苦味を軽減することで、味と患者のコンプライアンスを向上させることです .

科学的研究の応用

Ecabet sodium (ES), known for its anti-inflammatory and anti-ulcer properties, has a variety of applications, especially related to gastrointestinal conditions . It is a 12‐sulfodehydroabietic acid monosodium salt derived from an ingredient in pine resin .

Scientific Research Applications

Gastroprotection and Ulcer Healing: Ecabet sodium is widely used in Japan for treating gastritis and gastric ulcers because it enhances gastric mucosal defensive factors . Studies suggest that ecabet sodium can improve blood flow in the gastric mucosa, increase gastric mucin production, increase gastric mucosal prostaglandin E2 (PGE2), and decrease pepsin activity . In gastric ulcer patients treated with cimetidine, the addition of ecabet sodium significantly accelerates ulcer healing and provides symptomatic relief .

Eradication of Helicobacter pylori: Research indicates that ecabet sodium can increase the eradication rate of Helicobacter pylori when used in dual therapy with lansoprazole and amoxicillin . A meta-analysis of randomized controlled trials (RCTs) showed that the eradication rate was higher in ecabet sodium-containing quadruple therapy groups compared to standard triple therapy . Specifically, the eradication rate in the ecabet sodium-containing triple therapy group was significantly higher than in the group treated with a proton pump inhibitor (PPI) plus amoxicillin or clarithromycin .

Functional Dyspepsia: While one study aimed to compare ecabet sodium and cimetidine in relieving symptoms of functional dyspepsia, the rates of improvement in dyspeptic symptoms after four weeks of treatment were not significantly different between the two groups (77.4% for ecabet sodium vs. 79.3% for cimetidine) .

Ulcerative Colitis: Ecabet sodium enemas have demonstrated potential as a safe and useful adjuvant therapy for patients with mild to moderately active ulcerative proctosigmoiditis . One study reported that six out of seven ulcerative colitis patients with proctosigmoiditis achieved complete remission through treatment with ecabet sodium enemas . Furthermore, ecabet sodium enemas have shown efficacy in steroid-resistant or steroid-dependent ulcerative colitis patients .

Reduction of Peptic Activity: In vitro studies have shown that ecabet sodium can reduce the peptic activity of gastric juice . Incubation of pepsin or pepsinogen with ecabet sodium resulted in a decrease in both peptic activity and protein concentration in the supernatant .

Radiotherapy-Induced Rectal Ulceration: A case report suggests the potential use of ecabet sodium in treating rectal ulceration following radiotherapy for prostatic cancer .

Data Tables

The following tables summarize the findings from the reviewed studies:

Table 1: Ecabet Sodium in Helicobacter pylori Eradication

Study TypeEcabet Sodium TherapyEradication RateControl TherapyEradication RateOdds Ratio (95% CI)P-Value
Meta-Analysis of RCTsEcabet Sodium-Containing Quadruple Therapy84.5%Standard Triple Therapy74.55%1.757 (1.307-2.362)<.001
Meta-Analysis of RCTsEcabet Sodium-Containing Triple Therapy74.6%PPI plus Amoxicillin or Clarithromycin Therapy43.9%3.727 (2.320-5.988)<.001

Table 2: Ecabet Sodium vs. Cimetidine in Functional Dyspepsia

TreatmentImprovement Rate
Ecabet Sodium77.4%
Cimetidine79.3%

作用機序

エカベトナトリウムは、胃粘膜の保護作用を強化することで効果を発揮します。胃粘膜を過酷な酸性環境から保護するために不可欠な、粘液と重炭酸の産生を増加させます。さらに、エカベトナトリウムはペプシンの活性を阻害し、胃におけるヘリコバクターピロリの生存を減少させます。 ウレアーゼとNADPHオキシダーゼの阻害剤として作用し、胃粘膜へのバクテリアの付着を防ぎます .

類似の化合物:

エカベトナトリウムの独自性: エカベトナトリウムは、ムチン産生を促進し、バクテリア酵素を阻害するという二重の作用が特徴です。 この二重のメカニズムにより、特にヘリコバクターピロリ関連の胃の病状の治療に効果的で、胃粘膜に包括的な保護を提供します .

生化学分析

Biochemical Properties

Ecabet sodium interacts with several enzymes and proteins. It acts as an inhibitor of Helicobacter pylori NADPH oxidase and urease . By inhibiting these enzymes, Ecabet sodium prevents bacterial adhesion to the gastric mucosa . This interaction plays a crucial role in the biochemical reactions involving Ecabet sodium.

Cellular Effects

Ecabet sodium has significant effects on various types of cells and cellular processes. It reduces the survival of H. pylori in the stomach and inhibits pepsin activity in the gastric juice of experimental animals . This influences cell function by affecting cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Ecabet sodium involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the activity of H. pylori NADPH oxidase and urease . This inhibition prevents bacterial adhesion to the gastric mucosa, thereby exerting its therapeutic effects .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Ecabet Sodium involves the sulfonation of dehydroabietic acid. The process includes the following steps:

Industrial Production Methods: Industrial production of Ecabet Sodium typically involves large-scale sulfonation and neutralization processes. The compound is then purified and crystallized to obtain the final product. The preparation method aims to improve the taste and patient compliance by reducing the bitterness of the raw material .

化学反応の分析

反応の種類: エカベトナトリウムは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってスルホン誘導体が得られる場合があり、還元によってスルホン酸誘導体が得られます .

4. 科学研究への応用

エカベトナトリウムは、幅広い科学研究の用途を持っています。

類似化合物との比較

Uniqueness of Ecabet Sodium: Ecabet Sodium is unique in its dual action of enhancing mucin production and inhibiting bacterial enzymes. This dual mechanism makes it particularly effective in treating Helicobacter pylori-associated gastric conditions and providing comprehensive protection to the gastric mucosa .

生物活性

Ecabet sodium, a gastroprotective agent, has garnered attention for its diverse biological activities, particularly in the treatment of gastric ulcers and its effects on Helicobacter pylori. This article reviews the compound's mechanisms of action, efficacy, and safety based on various studies and clinical trials.

Ecabet sodium exhibits several mechanisms that contribute to its gastroprotective effects:

  • Urease Inhibition : It inhibits urease activity in H. pylori, reducing ammonia production which is crucial for bacterial survival in acidic environments. This leads to a decrease in the viability of H. pylori under acidic conditions (pH 4.0 and 5.0) but not at neutral pH levels .
  • Bactericidal Activity : The compound has been shown to possess strong bactericidal activity against H. pylori, altering bacterial morphology and significantly reducing viable cell counts at specific concentrations .
  • Mucosal Protection : Ecabet sodium enhances blood flow in the gastric mucosa, increases gastric mucin secretion, and promotes the production of prostaglandin E2 (PGE2), which aids in mucosal defense .
  • Pepsin Inhibition : It also inhibits pepsin activity, which can contribute to mucosal injury, thus providing an additional protective mechanism against gastric damage .

Efficacy in Clinical Studies

Ecabet sodium has been evaluated in several clinical settings, particularly for functional dyspepsia and as an adjunct therapy in H. pylori eradication regimens.

Case Study: Functional Dyspepsia

A randomized controlled trial compared ecabet sodium (1.5 g twice daily) with cimetidine (400 mg twice daily) over four weeks in patients with functional dyspepsia. Both treatments showed similar rates of symptom improvement (77.4% for ecabet vs. 79.3% for cimetidine) after four weeks .

Meta-Analysis: H. pylori Eradication

A meta-analysis involving 13 randomized controlled trials with 1808 patients indicated that the inclusion of ecabet sodium in quadruple therapy significantly improved the eradication rate of H. pylori compared to standard triple therapy (84.5% vs 74.55%) .

Safety Profile

Ecabet sodium has demonstrated a favorable safety profile across various studies:

  • In trials comparing it with other treatments, side effects were minimal and comparable between groups .
  • Transient mild elevations in liver enzymes were noted but were not clinically significant .

Comparative Efficacy Table

Study TypeTreatment GroupSymptom Improvement RateNotes
Clinical TrialEcabet Sodium vs Cimetidine77.4% vs 79.3%Similar efficacy in functional dyspepsia
Meta-AnalysisEcabet Sodium (Quadruple Therapy)84.5%Higher eradication rate for H. pylori
Safety StudyEcabet SodiumMild side effectsComparable to control groups

特性

Key on ui mechanism of action

Ecabet reduces the survival of H. pylori in the stomach and inhibits pepsin activity in the gastric juice of experimental animals. Here we have investigated the effects of ecabet on some of the factors involved in the dynamics of the mucosal barrier, i.e. pepsins and mucins. Pepsin, acid and Helicobacter pylori are major factors in the pathophysiology of peptic ulcer disease and reflux oesophagitis. Ecabet also acts as an inhibitor of H. pylori NADPH oxidase as well as urease. Inhibition of these enzymes prevents bacterial adhesion to gastric mucosa.

CAS番号

86408-72-2

分子式

C20H27NaO5S

分子量

402.5 g/mol

IUPAC名

sodium;(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-6-sulfo-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate

InChI

InChI=1S/C20H28O5S.Na/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);/q;+1/p-1/t17-,19-,20-;/m1./s1

InChIキー

RCVIHORGZULVTN-YGJXXQMASA-M

SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+]

異性体SMILES

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)[O-])C)S(=O)(=O)O.[Na+]

正規SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C)S(=O)(=O)O.[Na+]

外観

Solid powder

物理的記述

Solid

純度

>95% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

4.26e-03 g/L

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Ecabet Sodium;  TA-2711;  TA 2711;  TA-2711;  TA-2711E; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ecabet sodium
Reactant of Route 2
Reactant of Route 2
Ecabet sodium
Reactant of Route 3
Ecabet sodium
Reactant of Route 4
Reactant of Route 4
Ecabet sodium
Reactant of Route 5
Reactant of Route 5
Ecabet sodium
Reactant of Route 6
Reactant of Route 6
Ecabet sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。